molecular formula C14H19ClN2O B11963726 N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

Cat. No.: B11963726
M. Wt: 266.76 g/mol
InChI Key: BHQAQZQDBNIZAG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide typically involves the reaction of 4-chloroaniline with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methylpiperidine-1-carboxamide
  • N-(4-chlorophenyl)-2-propylpiperidine-1-carboxamide
  • N-(4-chlorophenyl)-2-butylpiperidine-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H19ClN2O/c1-2-13-5-3-4-10-17(13)14(18)16-12-8-6-11(15)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,16,18)

InChI Key

BHQAQZQDBNIZAG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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